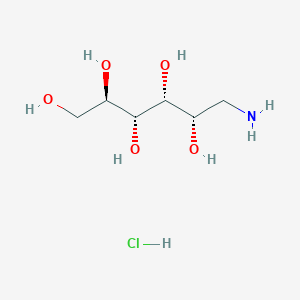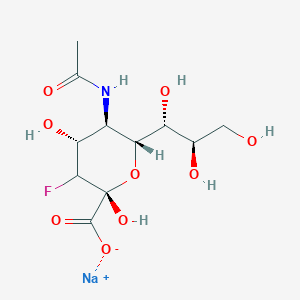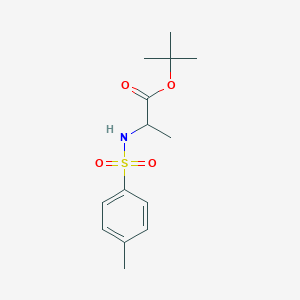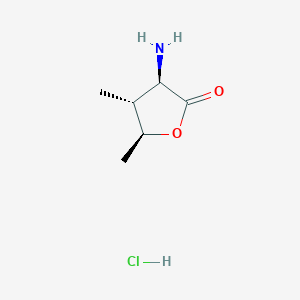
1-Amino-1-deoxy-D-glucitol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-deoxy-D-glucitol hydrochloride is a chemical compound with the molecular formula C6H16ClNO5. It is a derivative of glucose where the hydroxyl group at the first carbon is replaced by an amino group, and it is commonly used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-glucitol hydrochloride can be synthesized through the reduction of D-glucosamine hydrochloride. The reduction process typically involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous solution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1-deoxy-D-glucitol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of acylated derivatives.
Aplicaciones Científicas De Investigación
1-Amino-1-deoxy-D-glucitol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic reagent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 1-Amino-1-deoxy-D-glucitol hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect metabolic processes .
Comparación Con Compuestos Similares
1-Deoxy-1-(methylamino)-D-glucitol: Similar structure but with a methyl group attached to the amino group.
N-Methyl-D-glucamine: Another derivative with a methyl group on the amino group.
D-Glucosamine: The parent compound from which 1-Amino-1-deoxy-D-glucitol hydrochloride is derived
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C6H16ClNO5 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol;hydrochloride |
InChI |
InChI=1S/C6H15NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8-12H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1 |
Clave InChI |
GTGZGTMCSYIRON-BTVCFUMJSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N.Cl |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)

![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)










